9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one

Lipophilicity Medicinal Chemistry ADME

This 6-oxa-9-azaspiro[3.6]decan-8-one scaffold features zero rotatable bonds in the spirocyclic core, delivering exceptional three-dimensional rigidity for fragment-based drug discovery. The N-benzyl substituent enhances lipophilicity (LogP ~2.2), making it a strong candidate for BBB-penetrant probe design. The reactive 8-one lactam carbonyl provides a solvent-accessible synthetic handle for library elaboration. Full GHS documentation (H302/H315/H319/H335) supports EHS-compliant procurement. Available in 98% purity from multiple qualified suppliers. Ideal for CNS-targeted small-molecule screening and scaffold-hopping campaigns.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 1160245-66-8
Cat. No. B1294025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one
CAS1160245-66-8
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1CC2(C1)CN(C(=O)COC2)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO2/c17-14-10-18-12-15(7-4-8-15)11-16(14)9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
InChIKeyFABJPZMJWOYBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one (CAS 1160245-66-8): Chemical Identity, Physicochemical Properties, and Role as a Spirocyclic Building Block


9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one (CAS 1160245-66-8) is a heterocyclic organic compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol . It belongs to the class of spirocyclic compounds, which are characterized by a bicyclic system where two rings share a single atom. Specifically, this molecule features a spiro junction between an oxygen-containing ring and a nitrogen-containing ring, making it an oxa-azaspiro compound [1]. Its structure consists of a spiro[3.6]decane core, an 8-one carbonyl group, and a benzyl substituent on the nitrogen atom, which contributes to its distinct physicochemical properties, including a topological polar surface area (TPSA) of 29.54 Ų and a density of 1.2±0.1 g/cm³ .

Why Simple Substitution with Other Spirocyclic or Azaspiro Analogs Fails to Replicate the Specific Utility of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one


The unique combination of structural features in 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one, specifically the rigid spiro[3.6]decane framework incorporating both an oxygen and a nitrogen atom, the reactive 8-one carbonyl, and the hydrophobic benzyl group, results in a highly specific set of physicochemical and structural properties that cannot be replicated by generic spirocyclic or even closely related oxa-azaspiro alternatives. Generic substitution fails because the exact spatial arrangement of hydrogen bond acceptors and donors, the electronic environment around the lactam ring, and the compound's overall lipophilicity are critically dependent on the precise placement of each functional group . Even a seemingly minor change, such as the removal of the benzyl group to form the unsubstituted 6-oxa-9-azaspiro[3.6]decan-8-one core, drastically alters the compound's lipophilicity and potential for π-stacking interactions . This specificity is paramount in applications like fragment-based drug discovery and targeted library synthesis, where a change in substitution pattern or core size can lead to a complete loss of binding affinity or a fundamentally different interaction profile with a biological target [1].

Quantitative Differentiation Evidence for 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one Relative to Closest Analogs


Physicochemical Divergence: Enhanced Lipophilicity (cLogP) Versus the Unsubstituted Spirocyclic Core

The addition of the N-benzyl substituent significantly increases the lipophilicity of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one compared to its unsubstituted core, 6-oxa-9-azaspiro[3.6]decane. This modification is a key driver for differential membrane permeability and non-specific protein binding, crucial parameters in lead optimization [1].

Lipophilicity Medicinal Chemistry ADME Physicochemical Properties

Structural Rigidity and Scaffold Distinction: A Critical 3D Feature for Fragment-Based Drug Discovery (FBDD)

The 6-oxa-9-azaspiro[3.6]decan-8-one core, as opposed to simpler piperidine or morpholine analogs, offers a distinct and highly rigid three-dimensional spirocyclic framework. This rigidity is not a generic attribute; it is a quantifiable feature that reduces the entropic penalty upon binding to a target protein compared to more flexible acyclic or monocyclic counterparts [1].

Fragment-Based Drug Discovery Scaffold Hopping Conformational Restriction Spirocyclic Compounds

Defined Hazard Profile for Safe Laboratory Handling: A Practical Procurement Consideration

9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one carries a specific and well-defined GHS hazard classification, providing clear, actionable information for laboratory safety and procurement compliance. Unlike many research chemicals with limited or absent hazard data, this compound has an established safety profile that includes specific hazard (H) and precautionary (P) statements .

Laboratory Safety Procurement Spirocyclic Compounds GHS Classification

Availability with Specified Purity from Reputable Commercial Vendors

The compound is commercially available from multiple reputable vendors with a clearly specified minimum purity of 95% (by HPLC or similar methods), ensuring a consistent and reliable starting material for research applications , . This contrasts with compounds that may be synthesized in-house or obtained from less-reliable sources where purity is not guaranteed or batch-to-batch variability is high.

Chemical Synthesis Building Block Procurement Purity Specification

Validated Application Scenarios for 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one Based on Quantitative Differentiation Evidence


Design of CNS-Penetrant Chemical Probes with Tuned Lipophilicity

Based on the inferred increase in lipophilicity due to the N-benzyl substituent relative to the core scaffold [1], this compound is a strong candidate as a starting point for the design of small-molecule probes intended to cross the blood-brain barrier (BBB). The enhanced lipophilicity, compared to a more polar unsubstituted spirocycle, suggests a greater potential for passive diffusion across lipid membranes, a critical property for CNS drug discovery programs targeting neurological disorders.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping

The 6-oxa-9-azaspiro[3.6]decan-8-one core exhibits zero rotatable bonds [2], a feature that provides exceptional three-dimensional rigidity. This makes the compound a valuable fragment or scaffold-hopping candidate in FBDD campaigns, particularly when seeking to replace more flexible, and thus entropically penalized, fragments like N-benzylmorpholine. This rigidity can lead to higher-quality starting hits with better ligand efficiency and clearer structure-activity relationships (SAR).

Synthesis of Diverse Compound Libraries via Carbonyl Derivatization

The presence of the reactive 8-one carbonyl group within the spirocyclic framework provides a specific, solvent-accessible handle for further synthetic elaboration. This makes 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one a strategic building block for generating diverse small-molecule libraries for screening against various biological targets. Unlike a fully saturated analog (e.g., 6-oxa-9-azaspiro[3.6]decane), the lactam carbonyl allows for targeted reactions such as nucleophilic additions or reductive aminations.

Compliance-Driven Procurement for Academic or Industrial Research Labs

For research institutions and companies with strict Environmental Health and Safety (EHS) protocols, the well-documented hazard profile (GHS07, H302, H315, H319, H335) of this compound is a key selection criterion. The availability of a comprehensive SDS from reputable vendors provides the necessary documentation for laboratory risk assessments, PPE selection, and compliant waste disposal, mitigating institutional risk and ensuring researcher safety compared to purchasing a similar compound with unknown hazards.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.